molecular formula C39H45N3O16S4 B12840159 3-(2-(5-(3,3-Dimethyl-5-sulfo-1-(3-sulfopropyl)indolin-2-ylidene)penta-1,3-dien-1-yl)-3-(5-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)oxy)-5-oxopentyl)-3-methyl-5-sulfo-3H-indol-1-ium-1-yl)propane-1-sulfonate

3-(2-(5-(3,3-Dimethyl-5-sulfo-1-(3-sulfopropyl)indolin-2-ylidene)penta-1,3-dien-1-yl)-3-(5-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)oxy)-5-oxopentyl)-3-methyl-5-sulfo-3H-indol-1-ium-1-yl)propane-1-sulfonate

Cat. No.: B12840159
M. Wt: 940.1 g/mol
InChI Key: LWEWWSMILWWTIR-UHFFFAOYSA-N
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Description

The compound “3-(2-(5-(3,3-Dimethyl-5-sulfo-1-(3-sulfopropyl)indolin-2-ylidene)penta-1,3-dien-1-yl)-3-(5-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)oxy)-5-oxopentyl)-3-methyl-5-sulfo-3H-indol-1-ium-1-yl)propane-1-sulfonate” is a complex organic molecule that features multiple functional groups, including sulfonate, indoline, and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound would involve multiple steps, including the formation of the indoline and pyrrole rings, followed by the introduction of sulfonate groups and the conjugation of the different moieties. Typical reaction conditions might include:

    Formation of Indoline Ring: This could involve cyclization reactions under acidic or basic conditions.

    Introduction of Sulfonate Groups: Sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.

    Conjugation of Moieties: Coupling reactions using reagents like carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent choice.

    Purification Techniques: Chromatography, crystallization, or distillation.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Reagents like halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a catalyst or catalyst precursor in various organic reactions.

    Material Science:

Biology and Medicine

    Drug Development: Potential use as a lead compound for the development of new pharmaceuticals.

    Biological Probes: Use in studying biological processes and pathways.

Industry

    Dyes and Pigments: Potential use in the production of dyes and pigments due to its complex structure and functional groups.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its interaction with molecular targets. This could involve:

    Binding to Enzymes or Receptors: Modulating their activity.

    Interacting with Biological Pathways: Affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Indoline Derivatives: Compounds with similar indoline structures.

    Pyrrole Derivatives: Compounds with similar pyrrole structures.

    Sulfonate-Containing Compounds: Compounds with similar sulfonate groups.

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and moieties, potentially leading to unique chemical properties and applications.

Properties

Molecular Formula

C39H45N3O16S4

Molecular Weight

940.1 g/mol

IUPAC Name

3-[(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-[5-(2,5-dioxopyrrol-1-yl)oxy-5-oxopentyl]-3-methyl-5-sulfoindol-1-yl]propane-1-sulfonate

InChI

InChI=1S/C39H45N3O16S4/c1-38(2)29-25-27(61(52,53)54)14-16-31(29)40(21-9-23-59(46,47)48)33(38)11-5-4-6-12-34-39(3,20-8-7-13-37(45)58-42-35(43)18-19-36(42)44)30-26-28(62(55,56)57)15-17-32(30)41(34)22-10-24-60(49,50)51/h4-6,11-12,14-19,25-26H,7-10,13,20-24H2,1-3H3,(H3-,46,47,48,49,50,51,52,53,54,55,56,57)

InChI Key

LWEWWSMILWWTIR-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)O)(C)CCCCC(=O)ON5C(=O)C=CC5=O)CCCS(=O)(=O)O)C

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)O)(C)CCCCC(=O)ON5C(=O)C=CC5=O)CCCS(=O)(=O)O)C

Origin of Product

United States

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